molecular formula C20H24N2O3S B2574560 N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 1286710-70-0

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2574560
CAS No.: 1286710-70-0
M. Wt: 372.48
InChI Key: UCOBIDZNYVUXHU-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both hydroxy and methylthio functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hydroxy-phenylbutyl intermediate: This can be achieved through the reaction of 2-methyl-4-phenylbutanol with appropriate reagents under controlled conditions.

    Introduction of the methylthio group: This step involves the reaction of the intermediate with a methylthio reagent, such as methylthiol, under specific conditions to ensure selective substitution.

    Oxalamide formation: The final step involves the reaction of the substituted intermediate with oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxalamide group would produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development or biochemical studies.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-(methylthio)phenyl)oxalamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition or activation: The compound may bind to enzymes, altering their activity.

    Receptor binding: It could interact with cellular receptors, triggering or blocking signaling pathways.

    Pathway modulation: The compound may influence metabolic or signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-methylphenyl)oxalamide: Similar structure but lacks the methylthio group.

    N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-(methylthio)phenyl)acetamide: Similar structure but with an acetamide group instead of oxalamide.

Uniqueness

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to the presence of both hydroxy and methylthio groups, which may confer distinct chemical and biological properties. This combination of functional groups can influence its reactivity and interactions with other molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-20(25,12-11-15-7-4-3-5-8-15)14-21-18(23)19(24)22-16-9-6-10-17(13-16)26-2/h3-10,13,25H,11-12,14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOBIDZNYVUXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NC2=CC(=CC=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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